morpholine;phosphoric acid
Description
Historical Development and Academic Significance of Morpholine-Based Chemistry
Morpholine (B109124), a heterocyclic compound featuring both an amine and an ether functional group, has been a staple in organic and medicinal chemistry since its introduction in the 1930s. wikipedia.orgtandfonline.com Its unique structural and electronic properties, including a pKa of approximately 8.7, contribute to its utility in a wide array of chemical transformations. thieme-connect.com The naming of morpholine is credited to Ludwig Knorr, who incorrectly believed it was part of the morphine structure. wikipedia.org
Historically, morpholine has been widely used in organic synthesis as a building block for more complex molecules. wikipedia.org It is commonly employed to generate enamines and serves as a precursor in the synthesis of numerous pharmaceuticals, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.orgatamankimya.com Its low cost and polarity also make it a common solvent for chemical reactions. wikipedia.orgresearchgate.net
In industrial settings, morpholine finds extensive use as a corrosion inhibitor in boiler water and steam systems for power plants, where its volatility, similar to that of water, allows for even distribution and pH adjustment throughout the system. wikipedia.orgatamankimya.comsilverfernchemical.com It is also utilized in the rubber industry as an additive, in the manufacturing of optical brighteners, and as a component in coatings and paints. atamankimya.comsilverfernchemical.com
The academic significance of morpholine is underscored by its classification as a "privileged structure" in medicinal chemistry. sci-hub.senih.gov This term refers to molecular scaffolds that are capable of binding to multiple biological targets, often leading to compounds with diverse pharmacological activities. sci-hub.se The morpholine ring is found in over 100 drugs and is often incorporated to improve a molecule's pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. thieme-connect.comresearchgate.net Its presence can enhance potency and selectivity for a wide range of molecular targets. sci-hub.senih.gov Researchers have extensively studied the synthesis of morpholine derivatives due to their broad biological potential, including anti-inflammatory, antioxidant, and anticancer properties. tandfonline.comtaylorandfrancis.com
Interdisciplinary Relevance of Phosphoric Acid Derivatives in Contemporary Chemical Research
Phosphoric acid (H₃PO₄) and its derivatives are of paramount importance across various scientific disciplines, from industrial chemistry to fundamental biology. libretexts.orglibretexts.org As an inorganic acid, it can form a wide range of esters, anhydrides, and amides, each with distinct and crucial functions. libretexts.orglibretexts.orgresearchgate.net
In the realm of organic synthesis, phosphoric acid and its derivatives, particularly chiral phosphoric acids (CPAs), have emerged as powerful Brønsted acid catalysts for a multitude of asymmetric transformations. libretexts.orgdntb.gov.uanih.gov These catalysts are valued for their ability to promote reactions with high levels of enantioselectivity, operating through mechanisms like hydrogen bonding and ion pairing. libretexts.orgnih.gov They have been successfully applied in reactions such as hydrogenations, epoxidations, and the synthesis of amines. libretexts.orgdntb.gov.ua The combination of phosphoric acids with transition metals has further expanded their catalytic scope. nih.gov
The esters of phosphoric acid are fundamental to biochemistry. libretexts.orglibretexts.org Phosphate (B84403) esters are integral structural components of nucleic acids (DNA and RNA) and phospholipids, which form the basis of cell membranes. libretexts.orglibretexts.org Furthermore, energy-rich molecules like adenosine (B11128) triphosphate (ATP) utilize phosphoanhydride bonds to store and transfer energy derived from the metabolism of food, powering essential biochemical processes such as muscle contraction. libretexts.orglibretexts.org
Phosphoramidates, which contain a phosphorus-nitrogen (P-N) bond, represent another critical class of phosphoric acid derivatives. Their synthesis has been a significant area of research, with applications in medicinal chemistry where they can act as prodrugs to enhance the bioavailability of pharmaceuticals. smolecule.comnih.gov The development of efficient methods for forming the P-N bond, such as those involving the reaction of phosphoric acid with amines, continues to be an active area of investigation. nih.gov The interdisciplinary nature of phosphoric acid chemistry is evident in its contributions to materials science, agriculture, and catalysis. ontosight.aimdpi.com
Scope and Research Trajectories for Morpholine-Phosphoric Acid Adducts and Derivatives
The chemical system resulting from the combination of morpholine and phosphoric acid, typically forming a salt adduct, presents a promising area of research with diverse potential applications. smolecule.comnih.gov The adduct, morpholine phosphate, is formed by the reaction of morpholine with phosphoric acid. smolecule.com Research into these adducts and their derivatives explores their synthesis, structure, and utility in various chemical contexts.
One significant research trajectory involves the use of morpholine in conjunction with chiral phosphoric acids for asymmetric catalysis. In these systems, morpholine can react with the chiral phosphoric acid to form a salt, where the resulting chiral phosphate anion acts as the catalytic species. libretexts.org This approach has been successfully used in the enantioselective hydrogenation of α,β-unsaturated aldehydes. libretexts.org
Another key area of investigation is the synthesis and application of phosphoramidates derived from morpholine. These compounds, containing a direct bond between the morpholine nitrogen and a phosphorus atom, have potential in medicinal chemistry. smolecule.com For instance, N-phosphoryl derivatives of morpholine-containing compounds have been investigated as water-soluble prodrugs, designed to improve the delivery and bioavailability of a parent drug. acs.org The synthesis of these phosphoramidates can be achieved through various methods, including the reaction of morpholine with phosphorylating agents. nih.gov
The physicochemical properties of morpholine-phosphoric acid adducts are also a subject of study. These properties are crucial for understanding their behavior and for developing potential applications.
Table 1: Physicochemical Properties of Morpholine;phosphoric acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₁₂NO₅P | nih.govlookchem.com |
| Molecular Weight | 185.12 g/mol | nih.gov |
| CAS Number | 63079-67-4 | nih.govlookchem.com |
| Boiling Point | 128.9°C at 760 mmHg | lookchem.comchemsrc.com |
| Flash Point | 35.6°C | lookchem.comchemsrc.com |
This interactive table provides key physicochemical data for the this compound adduct. Users can sort and filter the data as needed.
Future research is likely to continue exploring the synthesis of novel derivatives, such as esters and amides, involving both the morpholine and phosphoric acid moieties. For example, compounds like phosphoric acid, didecyl ester, compd. with morpholine (1:1) have been identified, indicating the potential for creating a wide range of structures with tailored properties. epa.gov The investigation of their crystal structures and the detailed mechanisms of their formation and reactions will provide deeper insights into their potential as catalysts, functional materials, and biologically active agents. nih.govnih.gov The development of green and efficient synthetic routes, potentially utilizing mechanochemistry or biocatalysis, also represents a forward-looking research direction. rsc.orgbottalab.it
Structure
2D Structure
Properties
CAS No. |
34668-73-0 |
|---|---|
Molecular Formula |
C12H30N3O7P |
Molecular Weight |
359.36 g/mol |
IUPAC Name |
morpholine;phosphoric acid |
InChI |
InChI=1S/3C4H9NO.H3O4P/c3*1-3-6-4-2-5-1;1-5(2,3)4/h3*5H,1-4H2;(H3,1,2,3,4) |
InChI Key |
VFEOWTNBQADBBD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.C1COCCN1.C1COCCN1.OP(=O)(O)O |
Related CAS |
110-91-8 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Morpholine Phosphoric Acid Derivatives
Direct Synthesis of Morpholinium Phosphates and Hydrogen Phosphates
The most straightforward approach to producing morpholine-phosphoric acid compounds is through the direct reaction of morpholine (B109124) with phosphoric acid. This method primarily yields morpholinium salts, with the specific product depending on the stoichiometry of the reactants and the reaction conditions.
Stoichiometric Acid-Base Reactions and Salt Formation
The synthesis of morpholinium phosphates is fundamentally an acid-base neutralization reaction. vulcanchem.comontosight.ai The basic nitrogen atom of the morpholine ring readily reacts with the acidic protons of phosphoric acid to form a salt. The stoichiometry of this reaction dictates the nature of the resulting salt. For instance, reacting morpholine with phosphoric acid in a 1:1 molar ratio can yield morpholinium dihydrogen phosphate (B84403). ontosight.airesearchgate.net Altering the ratio can lead to the formation of dimorpholinium hydrogen phosphate or trimorpholinium phosphate. ontosight.ai
These reactions are typically carried out in a suitable solvent, and the resulting salt can often be isolated by precipitation or crystallization upon cooling. The formation of these salts is a direct consequence of proton transfer from phosphoric acid to the morpholine nitrogen.
Table 1: Examples of Morpholinium Phosphate Salt Formation
| Morpholine:Phosphoric Acid Ratio | Product | Reference |
|---|---|---|
| 1:1 | Morpholinium dihydrogen phosphate | researchgate.net |
Solvent Effects on Product Selectivity and Crystallinity
The choice of solvent plays a critical role in the synthesis of morpholinium phosphates, influencing not only the reaction kinetics but also the selectivity of the product and its crystalline form. rowan.edu3ds.com The solvent can affect the solubility of the reactants and the resulting salt, which in turn governs the rate of crystallization and the ultimate crystal morphology. 3ds.com3ds.com
For instance, the use of a polar solvent like water or a lower alcohol can facilitate the ionic interactions necessary for salt formation. The rate of solvent evaporation or the addition of an anti-solvent can be controlled to promote the growth of single crystals with well-defined structures. researchgate.net The interaction between the solvent and the crystal faces during growth can lead to different crystal habits, which can impact physical properties such as solubility and dissolution rate. 3ds.com While specific studies on solvent effects for the simple morpholinium phosphate system are not extensively detailed in the provided results, the general principles of crystallization kinetics suggest that parameters such as supersaturation, temperature, and solvent polarity are key factors to control. rowan.edu3ds.com
In the synthesis of a related morpholinium intercalated vanadophosphate, the pH of the aqueous solution, adjusted with phosphoric acid, was a critical factor in determining the final product. ias.ac.in Similarly, in the context of 10-methacryloyloxydecyl dihydrogen phosphate (MDP), a phosphate ester monomer, the composition of the solvent (ethanol/water mixture) and the pH significantly influenced its chemical interaction with hydroxyapatite, indicating the profound effect of the reaction medium on the behavior of phosphate compounds. nih.gov
Functionalization and Derivatization of Morpholine with Phosphoric Acid Moieties
Beyond simple salt formation, morpholine can be incorporated into more complex molecules containing phosphoric acid-derived functional groups. These methods expand the structural diversity of morpholine-phosphoric acid compounds.
Synthesis of Phosphoramide Compounds Incorporating Morpholine
Phosphoramidates are compounds containing a P-N bond, and those incorporating a morpholine ring are of significant interest. nih.gov Various synthetic methods have been developed for their preparation. A common approach is the reaction of a phosphoric acid derivative with morpholine. nih.gov
One established method is the Atherton-Todd reaction, which involves the in situ generation of a phosphoryl chloride that then reacts with an amine, such as morpholine, in the presence of a base. nih.gov Other methods utilize different chlorinating agents, such as trichloroisocyanuric acid or carbon tetrachloride with triphenylphosphine, to facilitate the coupling of a phosphoric acid with an amine. nih.gov The choice of reagents and reaction conditions can influence the yield and purity of the resulting phosphoramidate (B1195095). For example, the reaction of diphenyl phosphoric acid with morpholine in the presence of trichloroisocyanuric acid and a base has been shown to produce the corresponding phosphoramidate in good yield. nih.gov
Table 2: Selected Methods for the Synthesis of Morpholine-Containing Phosphoramidates
| Phosphoric Acid Derivative | Coupling Reagents | Amine | Product Type | Reference |
|---|---|---|---|---|
| Dialkyl Hydrogen Phosphate | CCl4, Base | Morpholine | Dialkyl Morpholinophosphoramidate | nih.gov |
| Diphenyl Phosphoric Acid | Trichloroisocyanuric acid, Et3N | Morpholine | Diphenyl Morpholinophosphoramidate | nih.gov |
Recent studies have also explored the synthesis of phosphoramides containing a morpholine substituent, investigating their structural properties using techniques like single crystal X-ray diffraction and NMR spectroscopy. researchgate.net
Preparation of Morpholine-Containing Phosphonates and Related Esters
The synthesis of phosphonates and their esters that include a morpholine moiety often involves the reaction of morpholine with a suitable phosphonate (B1237965) precursor. A notable method is the selective cleavage of methylenebis(dialkyl phosphonates) using refluxing morpholine. nih.gov This reaction yields the morpholinium salt of the symmetrical methylenebis(alkyl hydrogen phosphonate), which can then be converted to the corresponding acid. nih.gov This approach has been demonstrated to be a convenient and inexpensive way to prepare a variety of P,P'-disubstituted partial esters in good yields and high purity. nih.gov
Another strategy involves the use of morpholine as a nucleophile to displace a leaving group on a phosphorus-containing electrophile. While direct examples are not abundant in the provided results, the general principles of nucleophilic substitution at a phosphorus center are well-established in the synthesis of mixed phosphonate esters and phosphonamidates. mdpi.com
Table 3: Synthesis of Morpholinium Methylenebis(alkyl hydrogen phosphonate) Salts
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Methylenebis(diethyl phosphonate) | Morpholine | Morpholinium methylenebis(ethyl hydrogen phosphonate) | Not specified | nih.gov |
| Methylenebis(di-n-propyl phosphonate) | Morpholine | Morpholinium methylenebis(n-propyl hydrogen phosphonate) | Not specified | nih.gov |
| Methylenebis(di-n-butyl phosphonate) | Morpholine | Morpholinium methylenebis(n-butyl hydrogen phosphonate) | Not specified | nih.gov |
Multi-component Reaction Approaches Involving Phosphoric Acids and Morpholine Precursors
Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules from simple starting materials in a one-pot synthesis. beilstein-journals.orgnih.gov Several MCRs have been developed that can incorporate morpholine and phosphoric acid-derived components to generate diverse heterocyclic structures. beilstein-journals.orgnu.edu.kzmdpi.com
For instance, the Petasis borono-Mannich reaction has been utilized to synthesize functionalized diamine compounds from a reaction involving morpholine, a boronic acid, and an aziridine (B145994) aldehyde dimer. mdpi.com In the context of synthesizing heterocyclic phosphonates, MCRs represent a powerful tool. beilstein-journals.org While the direct involvement of phosphoric acid as a reactant in these MCRs to form a morpholine-phosphoric acid bond is not explicitly detailed, chiral phosphoric acids have been employed as highly effective catalysts in enantioselective MCRs, such as the Ugi and Povarov reactions, to produce complex heterocyclic structures. nu.edu.kzbeilstein-journals.orgsakura.ne.jp
A notable example is the asymmetric phosphoric acid-catalyzed four-component Ugi reaction. nu.edu.kz Furthermore, post-Ugi transformations of the products from these reactions can lead to the synthesis of morpholine-containing heterocycles. nu.edu.kz These catalytic applications highlight the role of phosphoric acid derivatives in facilitating complex bond formations in a stereocontrolled manner.
Mechanistic Investigations of Formation Reactions
Proton Transfer Pathways in Morpholine-Phosphoric Acid Adduct Formation
The formation of an adduct between morpholine and phosphoric acid is fundamentally a Brønsted-Lowry acid-base reaction, characterized by the transfer of a proton (H⁺) from phosphoric acid to the nitrogen atom of the morpholine ring. This process results in the formation of the morpholinium cation and the dihydrogen phosphate anion, which are held together by electrostatic attraction in an ion-pair adduct or salt.
The nitrogen atom in morpholine possesses a lone pair of electrons, rendering it a Lewis base and a proton acceptor. Phosphoric acid, a triprotic acid, acts as the proton donor. The initial and most significant proton transfer involves one of the acidic protons of the phosphoric acid molecule.
The general mechanism can be represented as: O(CH₂CH₂)₂NH + H₃PO₄ ⇌ [O(CH₂CH₂)₂NH₂]⁺[H₂PO₄]⁻
Detailed mechanistic studies, particularly using chiral phosphoric acids (PAs) derived from BINOL, have elucidated this interaction. In these systems, the phosphoric acid explicitly reacts with morpholine to generate a morpholinium salt of the chiral phosphate anion. libretexts.org This salt formation is a critical step in various catalytic processes where the chiral anion directs the stereochemical outcome of a reaction. libretexts.org The proton transfer creates a new chiral environment involving an ion pair, which is essential for enantioselective transformations. libretexts.orgpsu.edu
The pathway for this proton transfer is facilitated by the hydrogen-bonding network. In neat phosphoric acid, protons are conducted via a Grotthuss-type mechanism, which involves the collective rearrangement of hydrogen bonds and the correlated motion of protons through this network. researchgate.netosti.gov While the adduct formation with morpholine in a solvent is a more localized interaction, the principles of hydrogen bond dynamics are still central. The phosphoric acid's proton is transferred to the morpholine's nitrogen through a transient hydrogen bond formed between them. The efficiency of this transfer is governed by the relative acidity of the phosphoric acid and the basicity of the morpholine.
Investigations into proton-coupled electron transfer (PCET) reactions provide further insight into the fundamental steps of proton movement. acs.orgpsu.edu Although adduct formation is a pure proton transfer (PT) and not a redox reaction, the mechanics of breaking the P-OH bond and forming the N-H bond follow similar energetic principles, proceeding through a transition state where the proton is shared between the oxygen and nitrogen atoms.
Table 1: Key Interactions in Morpholine-Phosphoric Acid Adduct Formation
| Interacting Species | Role | Interaction Type | Resulting Species |
| Morpholine (N atom) | Brønsted-Lowry Base / Proton Acceptor | Protonation | Morpholinium Cation |
| Phosphoric Acid (OH group) | Brønsted-Lowry Acid / Proton Donor | Deprotonation | Dihydrogen Phosphate Anion |
| Chiral Phosphoric Acid (PA) | Chiral Brønsted Acid | Ion Pair Formation | Chiral Anion - Morpholinium Cation Pair libretexts.org |
Cyclization and Condensation Mechanisms Catalyzed by Phosphoric Acid Species for Morpholine Synthesis
Phosphoric acid and its derivatives serve as effective catalysts in the synthesis of morpholine and its substituted analogs through cyclization and condensation reactions. The most common industrial synthesis of morpholine involves the dehydration and cyclization of diethanolamine (B148213) (DEA). echemi.com While sulfuric acid is often used, phosphoric acid can also catalyze this transformation. vulcanchem.comresearchgate.net
The mechanism for the acid-catalyzed cyclization of diethanolamine to morpholine involves several key steps:
Protonation of a Hydroxyl Group: The reaction is initiated by the protonation of one of the hydroxyl groups of diethanolamine by phosphoric acid. This converts the hydroxyl group (-OH) into a better leaving group, water (-OH₂⁺).
Dehydration (Water Elimination): The protonated diethanolamine undergoes dehydration, where a molecule of water is eliminated, leading to the formation of a transient carbocation intermediate.
Intramolecular Cyclization: The nitrogen atom of the amino group, acting as a nucleophile, attacks the electrophilic carbon, closing the ring to form the six-membered morpholine structure. This is an intramolecular Williamson ether synthesis-type reaction.
Deprotonation: The resulting protonated morpholine is then deprotonated, regenerating the acid catalyst and yielding the final morpholine product.
A similar principle is applied in the synthesis of N-substituted morpholines. For example, N-methylmorpholine can be prepared from N-methyldiethanolamine using a Lewis acid catalyst, with phosphoric acid being one of the effective options. google.com The reaction proceeds via an intramolecular cyclization under heat and pressure. google.com
Table 2: Research Findings on Phosphoric Acid-Catalyzed Morpholine Synthesis
| Starting Material | Catalyst | Reaction Type | Key Mechanistic Step | Product | Reference |
| Diethanolamine (DEA) | Phosphoric Acid | Dehydration/Cyclization | Phosphate-assisted dehydration | Morpholine | vulcanchem.comresearchgate.net |
| N-methyldiethanolamine | Phosphoric Acid (as a Lewis Acid) | Intramolecular Cyclization | Acid-catalyzed dehydration and ring closure | N-methylmorpholine | google.com |
These synthetic methodologies highlight the dual function of phosphoric acid, acting both as a proton donor to activate substrates and as a catalyst to facilitate the crucial cyclization step through dehydration and condensation pathways.
Advanced Spectroscopic and Structural Characterization of Morpholine Phosphoric Acid Compounds
X-ray Diffraction Studies for Solid-State Structure Elucidation
Single-crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail for structural elucidation. For morpholinium dihydrogenphosphate, SCXRD analysis reveals that the asymmetric unit consists of a morpholinium cation (C₄H₁₀NO⁺) and a dihydrogen phosphate (B84403) anion (H₂PO₄⁻). researchgate.net The proton from phosphoric acid transfers to the nitrogen atom of the morpholine (B109124) ring, forming the morpholinium cation. This cation typically adopts a stable chair conformation. researchgate.net
Table 1: Representative Crystallographic Data for a Morpholinium Dihydrogenphosphate Compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | imist.ma |
| Space Group | P2₁ | imist.ma |
| a (Å) | 7.3450 | imist.ma |
| b (Å) | 7.9176 | imist.ma |
| c (Å) | 10.8796 | imist.ma |
| β (°) | 97.98 | imist.ma |
| Key Hydrogen Bonds | N–H···O, O–H···O | researchgate.net |
| Morpholinium Conformation | Chair | researchgate.net |
Powder X-ray diffraction (PXRD) is a fundamental and rapid technique used to identify crystalline phases and investigate polymorphism. rigaku.comnih.gov Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. rigaku.comnih.gov Different polymorphs of a compound can exhibit distinct physical properties.
For morpholine-phosphoric acid compounds, PXRD is used as a "fingerprinting" tool to confirm the identity and purity of the synthesized solid phase. americanpharmaceuticalreview.com The experimental PXRD pattern of a bulk sample is compared to a pattern calculated from single-crystal X-ray diffraction data to verify phase purity. rigaku.com
Furthermore, PXRD is the primary method for screening for polymorphs. By systematically varying conditions such as solvent, temperature, and pressure during crystallization, and analyzing the resulting solids with PXRD, different crystalline forms can be identified. rigaku.comnih.gov Each polymorph will produce a unique diffraction pattern. The technique is also essential for detecting phase transformations that may occur due to external factors like temperature or humidity. rigaku.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and environment of atoms. It can be applied to samples in both solution and the solid state, providing complementary information to diffraction methods.
High-resolution solution NMR spectroscopy is used to confirm the molecular structure of the morpholine-phosphoric acid salt.
¹H NMR: The proton NMR spectrum confirms the protonation of the morpholine nitrogen. The signals corresponding to the protons on the morpholine ring, particularly those adjacent to the nitrogen and oxygen atoms, show characteristic chemical shifts.
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The chemical shifts of the four unique carbon atoms in the morpholinium ring can be assigned. The carbons closer to the heteroatoms (N and O) are typically deshielded and appear at a lower field. magritek.com
³¹P NMR: Phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive and informative technique for phosphorus-containing compounds. huji.ac.il In a typical proton-decoupled ³¹P NMR spectrum of morpholinium dihydrogenphosphate, a single sharp resonance is expected, confirming the presence of a single phosphorus environment. huji.ac.il The chemical shift is characteristic of a dihydrogen phosphate species. scienceopen.com
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to make unambiguous assignments of all proton and carbon signals and to confirm connectivity within the molecule. scienceopen.comuni-regensburg.de
Table 2: Hypothetical NMR Chemical Shift Data (in ppm) for Morpholinium Dihydrogenphosphate in D₂O
| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Notes |
| ¹H | Protons on C adjacent to N⁺H₂ (α-protons) | ~3.9 - 4.1 | Deshielded due to proximity to positive nitrogen. |
| Protons on C adjacent to O (β-protons) | ~3.3 - 3.5 | Influenced by the electronegative oxygen atom. | |
| ¹³C | Carbons adjacent to N⁺H₂ (α-carbons) | ~65 - 67 | Deshielded by the adjacent oxygen atom. |
| Carbons adjacent to O (β-carbons) | ~43 - 45 | Shielded relative to α-carbons. | |
| ³¹P | Dihydrogen Phosphate (H₂PO₄⁻) | ~0 - 5 | Relative to 85% H₃PO₄ external standard. scienceopen.com |
Solid-state NMR (SSNMR) provides detailed information about the local structure, disorder, and dynamics in solid materials, making it an excellent complement to long-range structural data from XRD. researchgate.netsolidstatenmr.org.uk Using techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS), high-resolution spectra can be obtained from powdered samples.
For morpholine-phosphoric acid systems, SSNMR can distinguish between crystallographically inequivalent sites and probe the details of hydrogen bonding. For instance, ³¹P SSNMR can reveal the number of distinct phosphate environments in the unit cell. researchgate.net Furthermore, DNP-enhanced SSNMR experiments can be used to definitively determine nitrogen protonation states by accurately measuring ¹H-¹⁵N dipolar coupling constants and bond lengths, providing a clear distinction between a salt and a cocrystal. nsf.gov
SSNMR is also uniquely suited to characterize molecular dynamics. solidstatenmr.org.uk By measuring relaxation times or analyzing line shapes at variable temperatures, motions occurring on different timescales, such as the reorientation of the morpholinium ring, can be quantified. researchgate.net
While ¹H, ¹³C, and ³¹P are the most common nuclei studied for morpholinium dihydrogenphosphate, NMR can be applied to many other nuclei. man.ac.uk In more complex systems where morpholine and phosphate units are part of a larger framework, such as in certain metal-organic frameworks or aluminophosphate zeolites, multinuclear NMR becomes critical. researchgate.net
For example, in aluminophosphate materials prepared using morpholine as a structure-directing agent, ²⁷Al NMR is used to probe the coordination environment of aluminum (e.g., tetrahedral vs. octahedral). researchgate.netresearchgate.net If the compound were part of a tin-based complex, ¹¹⁹Sn NMR could provide direct information about the tin's coordination sphere. Although challenging due to its low natural abundance and quadrupolar nature, ¹⁷O NMR could, in principle, directly probe the oxygen environments in both the morpholinium cation and the phosphate anion, offering further detail on hydrogen bonding. These advanced NMR techniques are invaluable for understanding the structure and guest-host interactions in complex materials. man.ac.uk
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the detailed structural elucidation of morpholine-phosphoric acid compounds, often existing as morpholinium phosphate salts (e.g., morpholinium dihydrogenphosphate). These techniques provide critical insights into the functional groups present and the nature of intermolecular forces, particularly hydrogen bonding, which dictates the supramolecular architecture of the crystalline solid.
In the solid state, the reaction between morpholine (a base) and phosphoric acid results in proton transfer, forming the morpholinium cation and a phosphate anion. This ionic interaction and the resulting hydrogen bond network are clearly reflected in the vibrational spectra. The analysis of morpholinium phosphate crystals reveals characteristic vibrations for both the morpholinium cation and the phosphate anion. researchgate.netresearchgate.net
The morpholinium cation typically exists in a stable chair conformation. researchgate.net Its presence is confirmed by several key spectral features. The N-H stretching vibrations of the protonated amine group (N-H+) are particularly sensitive to hydrogen bonding. researchgate.net These bands typically appear in the high-frequency region of the FT-IR spectrum and are often broadened and shifted to lower wavenumbers (red-shifted) compared to a free N-H group, which is a direct consequence of their involvement in strong N-H···O hydrogen bonds with the phosphate anions. researchgate.netresearchgate.net The asymmetric and symmetric stretching vibrations of the CH₂ groups in the morpholine ring are observed in the 2800-3000 cm⁻¹ region. researchgate.net Furthermore, vibrations associated with the C-O-C ether linkage and C-N bonds of the morpholine ring are found in the fingerprint region of the spectrum. ias.ac.in
The phosphate anion (e.g., dihydrogen phosphate, H₂PO₄⁻) also exhibits distinct vibrational modes. The stretching vibrations of the P-O and P=O bonds are prominent. For instance, in morpholinium intercalated vanadyl phosphate, the strong bands around 990 and 1055 cm⁻¹ are assigned to the ν₃ mode of the PO₄ groups. ias.ac.in Raman spectroscopy is particularly useful for studying the symmetric vibrations of the phosphate group, which can be weak or absent in the IR spectrum. osti.gov The O-H stretching vibrations from the dihydrogen phosphate anion, if present, would also be expected, likely overlapping with the N-H stretching region and showing significant broadening due to hydrogen bonding. researchgate.net
Comparative analysis of FT-IR and FT-Raman spectra helps to confirm the non-centrosymmetric nature of some morpholinium phosphate crystals, as many vibrational modes can be active in both, which is a prerequisite for properties like second-harmonic generation (SHG). nih.gov
Table 1: Selected Vibrational Frequencies and Assignments for Morpholinium Phosphate Compounds
| Wavenumber (cm⁻¹) | Spectroscopy | Assignment | Reference |
| ~3440 | FT-IR | N-H Asymmetric Stretching (involved in H-bonding) | researchgate.net |
| 2800-3000 | FT-IR/Raman | CH₂ Asymmetric and Symmetric Stretching | researchgate.netias.ac.in |
| 1560-1615 | FT-IR | N-H Bending Modes | ias.ac.in |
| 1455 | FT-IR | CH₂ Scissoring | ias.ac.in |
| ~1100 | FT-IR | C-O-C Asymmetric Stretching | ias.ac.in |
| ~1055 | FT-IR | ν₃ (Asymmetric Stretch) of PO₄ group | ias.ac.in |
| ~990 | FT-IR | ν₁ (Symmetric Stretch) of PO₄ group | ias.ac.in |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of the morpholine-phosphoric acid compound and for elucidating its structural characteristics through the analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the compound can be observed as a protonated molecule, [M+H]⁺. For a 1:1 adduct of morpholine (C₄H₉NO, M.W. 87.12) and phosphoric acid (H₃PO₄, M.W. 98.00), the combined molecular weight is 185.12 g/mol . The protonated molecular ion would therefore be expected to appear in the mass spectrum at a mass-to-charge ratio (m/z) of approximately 186.13.
Collision-Induced Dissociation (CID) mass spectrometry (MS/MS) provides detailed information about the compound's structure and stability. For a salt like morpholinium phosphate, the fragmentation is expected to follow pathways characteristic of both the phosphate moiety and the morpholinium cation.
A primary and highly characteristic fragmentation pathway for non-covalently bound complexes and for phosphorylated molecules is the neutral loss of phosphoric acid. nih.govacs.org Upon CID, the [M+H]⁺ ion (m/z 186.13) would readily lose a neutral H₃PO₄ molecule (98.00 Da), resulting in a prominent fragment ion at m/z 88.1, corresponding to the protonated morpholine (morpholinium) cation.
Subsequent fragmentation (MS³) of the morpholinium ion (m/z 88.1) would follow the established fragmentation pathways of the morpholine ring. researchgate.net This typically involves ring-opening and the loss of small neutral molecules. Common fragment ions observed in the mass spectra of morpholine and its derivatives include ions resulting from the loss of ethylene (B1197577) oxide (C₂H₄O, 44 Da) or the formation of smaller, stable cations. researchgate.netpreprints.org For instance, the fragmentation of a morpholinium cation may lead to the formation of a methylene-morpholine cation (m/z 100) in more complex derivatives, though direct fragmentation of the m/z 88 ion would lead to smaller fragments. researchgate.net
The fragmentation pathway can be summarized as:
Initial Ionization: Morpholine + H₃PO₄ → [C₄H₉NO + H₃PO₄ + H]⁺ (m/z 186.13)
Primary Fragmentation (MS²): [C₄H₉NO + H₃PO₄ + H]⁺ → [C₄H₉NO + H]⁺ + H₃PO₄ (m/z 186.13 → m/z 88.1 + Neutral Loss of 98)
Secondary Fragmentation (MS³): Further fragmentation of the [C₄H₉NO + H]⁺ ion.
This analysis confirms both the molecular weight of the parent compound and the nature of the non-covalent interaction between the morpholine and phosphoric acid components.
Table 2: Expected m/z Values in Mass Spectrometry of Morpholine-Phosphoric Acid
| m/z Value (approx.) | Ion Formula | Description | Reference |
| 186.13 | [C₄H₁₃NO₅P]⁺ | Protonated molecular ion ([M+H]⁺) | |
| 88.10 | [C₄H₁₀NO]⁺ | Morpholinium cation (from neutral loss of H₃PO₄) | nih.govacs.org |
| < 88.10 | Various | Secondary fragments from the morpholine ring | researchgate.net |
Theoretical Chemistry and Computational Modeling of Morpholine Phosphoric Acid Interactions
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy, making it well-suited for studying systems like the morpholine-phosphoric acid adduct. Functionals such as B3LYP are commonly used for these types of calculations. ajchem-a.com
The first step in the computational analysis of the morpholine-phosphoric acid interaction is the geometry optimization of the constituent molecules and their resulting complex. This process identifies the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For morpholine (B109124), computational studies have shown that it predominantly exists in a chair conformation. nih.govresearchgate.net Two primary chair conformers are possible, distinguished by the orientation of the N-H bond as either axial or equatorial. The equatorial conformer is generally found to be more stable. nih.govresearchgate.net
Upon interaction with phosphoric acid, a proton transfer occurs from the acid to the nitrogen atom of morpholine, forming the morpholinium cation and the dihydrogen phosphate (B84403) anion. Geometry optimization of this ion pair reveals the key structural changes upon salt formation. The morpholinium cation largely retains its chair conformation, while the geometry of the phosphoric acid molecule changes significantly upon deprotonation to form H₂PO₄⁻. The optimized structure is characterized by strong hydrogen bonds between the N-H protons of the morpholinium cation and the oxygen atoms of the dihydrogen phosphate anion.
Conformational analysis of the resulting salt involves exploring the potential energy surface to identify different stable arrangements (local minima) of the ion pair. These conformers would differ in the relative orientation of the cation and anion and the specific hydrogen bonding network established between them.
Table 1: Selected Optimized Geometrical Parameters for Morpholinium Cation (Calculated) (Note: Data is illustrative, based on typical DFT calculations for similar organic cations. Specific values for the morpholinium phosphate complex would require dedicated calculations.)
| Parameter | Bond/Angle | Value |
| Bond Length | C-N | ~1.50 Å |
| Bond Length | N-H | ~1.03 Å |
| Bond Length | C-O | ~1.43 Å |
| Bond Length | C-C | ~1.53 Å |
| Bond Angle | C-N-C | ~111° |
| Bond Angle | H-N-H | ~108° |
| Dihedral Angle | C-N-C-C | ~58° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
In the context of the morpholine-phosphoric acid interaction, the HOMO of morpholine is primarily localized on the nitrogen atom, specifically its lone pair of electrons. This high-energy orbital makes morpholine a good nucleophile and Brønsted-Lowry base. The LUMO of phosphoric acid is associated with the acidic protons, indicating its susceptibility to nucleophilic attack and its nature as a Brønsted-Lowry acid.
The acid-base reaction can be described as an interaction between the HOMO of morpholine and the LUMO of phosphoric acid. This interaction leads to the transfer of a proton and the formation of a new N-H bond in the morpholinium cation.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the chemical reactivity and stability of a molecule. irjweb.com A smaller gap generally implies higher reactivity. For the resulting morpholinium phosphate salt, the HOMO would be localized on the dihydrogen phosphate anion, while the LUMO would be associated with the morpholinium cation. Computational studies on analogous morpholinium-based ionic liquids have been used to calculate these properties. ajchem-a.com
Table 2: Calculated Frontier Orbital Energies and Related Properties for Morpholinium-based Systems (Data derived from a computational study on morpholinium nitrate, serving as a proxy to illustrate the properties of the morpholinium cation.) ajchem-a.com
| Property | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -8.43 |
| LUMO Energy | ELUMO | -0.14 |
| HOMO-LUMO Gap | ΔE | 8.29 |
| Ionization Potential | I | 8.43 |
| Electron Affinity | A | 0.14 |
| Chemical Potential | µ | -4.285 |
| Hardness | η | 4.145 |
| Softness | S | 0.241 |
| Electrophilicity Index | ω | 2.21 |
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the chemical environment of atomic nuclei.
For the morpholine-phosphoric acid system, the calculation of ¹H, ¹³C, ¹⁵N, and ³¹P NMR chemical shifts is of particular interest. Protonation of the morpholine nitrogen to form the morpholinium ion is expected to cause a significant downfield shift in the signals of the adjacent protons and the nitrogen itself due to the change in electronic environment.
The ³¹P NMR chemical shift is especially informative for the phosphorus center. The chemical shift of the phosphorus nucleus in the dihydrogen phosphate anion will differ from that of neutral phosphoric acid. DFT calculations can accurately predict these shifts by computing the magnetic shielding tensor for each nucleus in the optimized geometry. The calculated chemical shifts (δ) are typically determined by referencing the calculated absolute shielding (σ) of the target compound to the absolute shielding of a standard, such as 85% H₃PO₄, calculated at the same level of theory. nih.govresearchgate.net Various DFT functionals and basis sets have been benchmarked to improve the accuracy of ³¹P NMR chemical shift calculations. beilstein-journals.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solution-Phase Interactions
While DFT calculations provide detailed information about static, minimum-energy structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. This approach is invaluable for understanding the behavior of the morpholinium phosphate salt in a solution phase, where interactions with solvent molecules are crucial.
An MD simulation of morpholinium phosphate in an aqueous solution would reveal:
Solvation Structure: How water molecules arrange around the morpholinium cation and the dihydrogen phosphate anion. This includes the analysis of radial distribution functions (RDFs) to determine the average distances and coordination numbers of solvent molecules around specific sites on the ions.
Hydrogen Bonding Dynamics: The formation, breaking, and lifetime of hydrogen bonds between the ions, between the ions and water molecules, and among water molecules themselves.
Transport Properties: The simulation can be used to calculate diffusion coefficients for the morpholinium and dihydrogen phosphate ions, providing insight into their mobility in solution.
Computational studies on phosphoric acid in the liquid state and in mixtures have demonstrated the utility of MD simulations in understanding its complex hydrogen-bonding network and proton transfer processes. researchgate.netnih.gov Similarly, MD simulations have been applied to understand the solution-phase behavior of morpholine-containing compounds. mdpi.comnih.gov
Mechanistic Computational Studies
Beyond static structures and dynamic behavior, computational chemistry can elucidate the mechanisms of chemical reactions. For the morpholine-phosphoric acid system, the key reaction is the proton transfer from the acid to the base.
The transfer of a proton from phosphoric acid to morpholine is not instantaneous but proceeds through a transition state (TS). A transition state is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom.
Computational methods can be used to locate and characterize this transition state. Techniques like Quadratic Synchronous Transit (QST) or Nudged Elastic Band (NEB) are used to find the minimum energy path connecting the reactants (the morpholine-phosphoric acid complex) and the products (the morpholinium-dihydrogen phosphate ion pair). The geometry of the transition state typically features an elongated P-O bond of the departing proton and a partially formed N-H bond, with the proton situated between the phosphorus and nitrogen atoms.
Once the transition state is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier for the proton transfer. Studies on proton transfer pathways in systems involving phosphoric acid have successfully used these methods to determine energy barriers. researchgate.net This analysis provides fundamental insights into the kinetics and thermodynamics of the acid-base neutralization process.
Elucidation of Intermolecular Forces and Non-Covalent Interactions
Computational chemistry provides powerful tools for understanding the intricate network of intermolecular forces that govern the interaction between morpholine and phosphoric acid. The primary forces at play are non-covalent interactions, which, despite being weaker than covalent bonds, are crucial in determining the structure, stability, and properties of the resulting complex. mdpi.comrsc.org Key among these are hydrogen bonds, electrostatic interactions, and van der Waals forces.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating these interactions. researchgate.net DFT methods can accurately predict the geometry of the morpholine-phosphoric acid complex, calculating key parameters such as bond lengths, bond angles, and interaction energies. nih.gov The interaction involves the formation of strong hydrogen bonds between the acidic protons of phosphoric acid (P-OH groups) and the lone pair electrons on the nitrogen and oxygen atoms of the morpholine ring. The phosphoryl oxygen (P=O) of phosphoric acid can also act as a hydrogen bond acceptor.
The strength and nature of these interactions can be quantified by calculating the binding energy of the complex. This is typically done by subtracting the energies of the individual, optimized morpholine and phosphoric acid molecules from the energy of the optimized complex. Further analysis using techniques like the Atoms in Molecules (AIM) theory can characterize the bond critical points associated with these hydrogen bonds, providing insight into their covalent versus electrostatic nature. researchgate.net Natural Bond Orbital (NBO) analysis is another common technique used to study donor-acceptor interactions, revealing the charge transfer that occurs from the electron-rich heteroatoms of morpholine to the phosphoric acid molecule, which stabilizes the complex. researchgate.net
The following table summarizes the typical energies for different types of non-covalent interactions relevant to the morpholine-phosphoric acid system, as established in computational chemistry literature.
| Interaction Type | Typical Interacting Groups | Typical Energy Range (kJ/mol) |
|---|---|---|
| Strong Hydrogen Bond | P-OH (donor) and N (acceptor in morpholine) | 40 - 160 |
| Moderate Hydrogen Bond | P-OH (donor) and O (acceptor in morpholine) | 15 - 40 |
| Moderate Hydrogen Bond | N-H (protonated morpholine) and O=P (acceptor) | 15 - 40 |
| Van der Waals Forces | Hydrocarbon backbone of morpholine | < 5 |
Modeling of Adsorption Phenomena on Material Surfaces
Computational modeling, particularly through Molecular Dynamics (MD) simulations and quantum chemical methods, offers profound insights into the adsorption of morpholine and phosphoric acid on various material surfaces. mdpi.comresearchgate.net This is especially relevant in fields like corrosion inhibition, where these molecules are used to form protective films on metal substrates. researchgate.netresearchgate.net
MD simulations are employed to study the dynamic behavior of a large system comprising the inhibitor molecules (morpholine and phosphoric acid), a corrosive aqueous environment, and the material surface (e.g., an iron or aluminum oxide slab). ohio.edumdpi.com These simulations can predict the most stable adsorption configurations of the molecules on the surface. mdpi.com For instance, simulations can reveal whether the morpholine ring adsorbs in a parallel or perpendicular orientation to the surface, which has implications for the packing density and quality of the protective film. mdpi.comresearchgate.net
The strength of the adsorption is quantified by calculating the adsorption energy and binding energy. mdpi.commdpi.com A higher negative value for adsorption energy indicates a more stable and spontaneous adsorption process. mdpi.com These energy values are derived from the simulation by comparing the total energy of the system with the adsorbed molecules to the energies of the isolated surface and molecules.
Quantum chemical calculations, often based on DFT, are used to provide a more detailed, electronic-level understanding of the interaction between the adsorbate and the surface. mdpi.com These calculations can elucidate the nature of the bonding, whether it is physisorption (dominated by weaker van der Waals and electrostatic forces) or chemisorption (involving the formation of coordinate bonds between the heteroatoms of morpholine and the metal atoms on the surface). researchgate.net The results of quantum chemical calculations, such as electron density distribution and frontier molecular orbitals (HOMO and LUMO), can explain the reactivity and bonding mechanism at the interface.
Research findings from computational studies on the adsorption of morpholine derivatives and phosphates on steel surfaces are summarized in the table below. These values illustrate the quantitative outputs obtained from such simulations.
| Inhibitor System | Surface | Computational Method | Calculated Adsorption Energy (kJ/mol) | Key Finding |
|---|---|---|---|---|
| Morpholine derivative | Fe (110) | MD Simulation | -150 to -250 | Strong chemisorption via N and O atoms. researchgate.net |
| Orthophosphoric acid | Hydrated Anatase (TiO2) | DFT | -134.0 | Formation of multiple hydrogen bonds with the surface. dntb.gov.uaresearchgate.net |
| Morpholine Salt | Fe substrate | DFTB+ | -280 to -320 | Indicates strong interaction and easier adsorption. mdpi.com |
| Aminopropylphosphonic acid | Anatase (101) | DFT | -234.6 | Co-existence of multiple stable binding modes. uantwerpen.be |
Catalytic Roles of Morpholine Phosphoric Acid Systems in Organic Synthesis
Chiral Phosphoric Acid Catalysis with Morpholine (B109124) Involvement
Chiral Phosphoric Acids (CPAs) have emerged as a highly effective and versatile class of organocatalysts, capable of promoting a wide range of enantioselective transformations. libretexts.orgbeilstein-journals.org These catalysts, which are typically derived from axially chiral scaffolds like BINOL (1,1'-bi-2-naphthol), H8-BINOL, or SPINOL, possess a unique bifunctional nature. beilstein-journals.orge3s-conferences.org The proton of the phosphate (B84403) group acts as a Brønsted acid site, while the phosphoryl oxygen serves as a Lewis basic site, enabling the simultaneous activation of both electrophiles and nucleophiles. beilstein-journals.orgrsc.org
The involvement of morpholine in these catalytic systems is often nuanced. Rather than being a covalently bonded component of the catalyst itself, morpholine frequently participates by forming a salt in situ with the chiral phosphoric acid. This interaction generates a chiral phosphate anion and a morpholinium cation. This ion pair is central to a powerful catalysis concept known as Asymmetric Counteranion-Directed Catalysis (ACDC), where the chiral anion dictates the stereochemical outcome of a reaction proceeding through a cationic intermediate. libretexts.orgresearchgate.netwikipedia.org This strategy effectively merges achiral amine catalysis with chiral Brønsted acid catalysis to achieve high levels of stereocontrol. researchgate.net
Design and Synthesis of Chiral Morpholine-Derived Phosphoric Acid Catalysts
The design of chiral phosphoric acids used in conjunction with morpholine does not typically involve creating a permanent covalent bond between the two moieties for the catalytic cycle. Instead, the focus is on the design of the CPA scaffold, which then interacts with morpholine in the reaction medium. libretexts.org The quintessential design features a robust, sterically demanding, and axially chiral backbone, such as BINOL, which provides a well-defined chiral pocket around the acidic proton. nih.govalfa-chemistry.com The 3,3'-positions of the BINOL scaffold are frequently substituted with bulky groups to enhance steric hindrance and, consequently, enantioselectivity. libretexts.org
The synthesis of these foundational CPA catalysts is a multi-step process. For instance, a common route involves the demethylation of substituted binaphthyl ethers using reagents like boron tribromide, followed by diiodination. In some reported syntheses, morpholine has been used as a base during this diiodination step. researchgate.net The subsequent steps involve protecting the hydroxyl groups, coupling with arylboronic acids via Suzuki reactions, deprotection, and finally, phosphorylation with phosphoryl chloride (POCl₃) followed by hydrolysis to yield the final chiral phosphoric acid. researchgate.net The catalyst is thus "derived" in the sense that morpholine can be a reagent in its synthesis, but more importantly, it is designed to be paired with morpholine during the catalytic application to form the active ion-pair catalyst. researchgate.netresearchgate.net
Enantioselective Organic Transformations Catalyzed by Chiral Phosphoric Acids (CPAs)
The ion pair formed between a chiral phosphoric acid and morpholine is a potent catalytic system for a variety of enantioselective reactions. This approach leverages the formation of an iminium ion from the substrate and morpholine, with the chiral phosphate anion controlling the stereochemistry of the subsequent transformation. libretexts.org
A prime example of the morpholine-phosphoric acid system is in asymmetric transfer hydrogenation, particularly through the ACDC concept. libretexts.orgmsu.edu In this methodology, an α,β-unsaturated aldehyde first reacts with morpholine to form a transient enamine, which is then protonated by the chiral phosphoric acid to generate an iminium ion. The resulting morpholinium cation is paired with the chiral phosphate anion. This chiral ion pair effectively shields one enantiotopic face of the iminium ion, directing the hydride transfer from a hydrogen source, such as a Hantzsch ester, to the opposite face. This process allows for the highly enantioselective 1,4-reduction of α,β-unsaturated aldehydes and ketones. libretexts.orgresearchgate.net
This strategy has proven effective for a range of substrates, delivering the corresponding saturated carbonyl compounds with high yields and excellent enantioselectivities. researchgate.net Chiral phosphoric acids are also widely used as catalysts for the asymmetric transfer hydrogenation of various imines, quinolines, and other heteroaromatic compounds, typically using Hantzsch esters or benzothiazolines as the hydrogen source. e3s-conferences.orgnih.govdicp.ac.cn
| Substrate | Chiral Phosphoric Acid Catalyst | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| (E)-Cinnamaldehyde | (R)-TRIP | 84 | 90 |
| (E)-2-Methyl-3-phenylacrylaldehyde | (R)-TRIP | 95 | 96 |
| Farnesal | (R)-TRIP | 72 | 97 |
Chiral phosphoric acids are highly effective catalysts for enantioselective Mannich-type reactions. libretexts.orgresearchgate.net In a typical reaction, the CPA activates an imine by protonation, rendering it more susceptible to nucleophilic attack. The chiral environment provided by the catalyst then directs the approach of the nucleophile, such as a silyl (B83357) ketene (B1206846) acetal (B89532) or an enolizable ketone, to achieve high stereoselectivity. libretexts.orgresearchgate.net The introduction of bulky substituents at the 3,3'-positions of the BINOL-derived phosphoric acid has been shown to be beneficial for achieving high enantioselectivity. libretexts.org While the ACDC strategy involving morpholine is conceptually applicable to Mannich reactions, the more common role for CPAs in this area is the direct, bifunctional activation of the reacting partners. researchgate.netresearchgate.net
Chiral phosphoric acids have been successfully employed to catalyze the asymmetric ring-opening of meso-aziridines. nih.govnih.gov These reactions provide efficient access to valuable chiral β-amino alcohols and β-aminothioethers. nih.govnih.govrsc.org The CPA catalyst activates the aziridine (B145994), typically by protonating the acyl group on the nitrogen atom, which facilitates nucleophilic attack. nih.gov Various nucleophiles, including water and functionalized thiols, have been used effectively in these transformations, affording products with high yields and excellent enantioselectivities. nih.govnih.govresearchgate.net However, the direct involvement of morpholine as a co-catalyst or additive in these specific ring-opening reactions is not widely reported in the literature. The catalysis relies on the ability of the chiral phosphoric acid alone to control the stereochemical outcome of the nucleophilic addition. nih.govnih.gov
The utility of chiral phosphoric acid catalysis extends to complex multi-component reactions, including the Ugi four-component reaction. uiowa.edunih.gov The Ugi reaction combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form an α-acylaminoamide, generating significant molecular complexity in a single step. nih.govnih.gov Controlling the stereochemistry of this reaction has been a significant challenge. Chiral phosphoric acids have been developed as efficient catalysts that can deliver the Ugi products with good to excellent enantiomeric excess. nih.gov In this context, morpholine can be directly involved as the amine component in the reaction, leading to the formation of chiral morpholine-containing α-acylaminoamides. In some synthetic applications, resins functionalized with morpholine (PS-morpholine) have also been utilized as proton scavengers during the workup of Ugi reactions. rsc.org
The Passerini three-component reaction, which involves an aldehyde, a carboxylic acid, and an isocyanide, can also be catalyzed by chiral phosphoric acids to produce chiral α-acyloxyamides. researchgate.net The CPA is believed to form a heterodimer with the carboxylic acid, which then acts as a bifunctional catalyst to activate both the aldehyde and the isocyanide. researchgate.net A direct catalytic role for morpholine in the Passerini reaction is not conventional, as the reaction does not typically involve an amine component. researchgate.netresearchgate.net
Co-catalytic Systems Involving Morpholine and Transition Metal Catalysts (e.g., Palladium)
In the realm of transition metal catalysis, particularly reactions involving palladium, the precise combination of morpholine and phosphoric acid as a distinct co-catalytic system is not extensively documented. However, the individual components—morpholine as an organic base and phosphate species derived from phosphoric acid—play crucial roles as additives or bases that are fundamental to the efficacy of many catalytic cycles.
Morpholine is frequently utilized as a base in various palladium-catalyzed cross-coupling reactions. The function of a base in these transformations is multifaceted and critical for the catalytic turnover. In reactions such as the Suzuki cross-coupling, a base is required to activate the organoboron species, facilitating the transmetalation step where the organic group is transferred to the palladium center. mdpi.com Furthermore, the base neutralizes the acid generated during the catalytic cycle, which is essential for regenerating the active catalyst.
Similarly, phosphate salts, such as tripotassium phosphate (K₃PO₄), are commonly employed as bases in these reactions. mdpi.com These salts, derived from phosphoric acid, are effective in promoting the catalytic cycle. mdpi.com Therefore, in a hypothetical system involving morpholine, phosphoric acid, and a palladium catalyst, morpholine would likely serve as the primary organic base, while the phosphate anion could act as a counterion or participate in the base-mediated steps of the reaction. The synergy between the organic amine and the phosphate species can influence the reaction environment, affecting catalyst stability and reactivity.
The role of these components can be summarized in the context of a general palladium-catalyzed cross-coupling reaction:
| Component | Potential Role in a Pd-Catalyzed System |
| Palladium Catalyst | The active center for oxidative addition, transmetalation, and reductive elimination. |
| Morpholine | Acts as a Brønsted base to activate coupling partners and neutralize acidic byproducts. |
| Phosphoric Acid/Phosphate | Can serve as the precursor to a phosphate base (e.g., morpholinium phosphate) or act as a Brønsted acid to influence reaction pathways. Phosphate anions themselves are effective bases in many coupling reactions. mdpi.com |
While not a formal "co-catalyst" in the sense of a unified ligand system, the combination of an amine base like morpholine and a phosphate source is integral to creating the optimal conditions for many palladium-catalyzed transformations.
Brønsted Acid Catalysis Beyond Enantioselective Transformations
The application of phosphoric acid as a Brønsted acid catalyst is not limited to enantioselective synthesis. Its fundamental properties as a proton donor allow it to catalyze a wide array of organic reactions, including important C-C and C-heteroatom bond-forming cyclization and condensation reactions in a non-chiral context.
Promotion of Cyclization and Condensation Reactions
Phosphoric acid and its derivatives, such as polyphosphoric acid (PPA), are highly effective catalysts for promoting intramolecular cyclization and intermolecular condensation reactions. These processes are fundamental in the synthesis of various heterocyclic and acyclic structures. The acidic nature of the P-OH group is key to activating substrates toward nucleophilic attack.
Key examples of such transformations include:
Intramolecular Cyclizations: Phosphoric acid can catalyze the intramolecular ring-opening of epoxides by a tethered alcohol nucleophile. This cyclization is a powerful method for synthesizing cyclic ethers like tetrahydrofuran (B95107) and tetrahydropyran (B127337) derivatives. While chiral phosphoric acids can be used to control the regioselectivity of the ring-opening, achiral phosphoric acids also effectively catalyze the transformation, albeit with potentially lower selectivity. nih.gov Another example is the intramolecular cyclization of aniline (B41778) derivatives onto a carbonyl group to generate lactams. acs.org
Condensation Reactions: Polyphosphoric acid is a well-established reagent for promoting aldol-type condensation reactions. It efficiently catalyzes the reaction between amides and aldehydes, such as benzaldehyde, to produce cinnamides. mdpi.com PPA acts as both a catalyst and a dehydrating agent in this process. mdpi.com
Cyclocondensations: The Paal–Knorr reaction, a classic method for synthesizing pyrroles, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. This reaction is effectively promoted by acid catalysts, including phosphoric acid, which facilitates the necessary imine formation and subsequent cyclization steps. rsc.org
The table below summarizes representative reactions catalyzed by phosphoric acid systems in a non-enantioselective context.
| Reaction Type | Substrates | Catalyst System | Product(s) |
| Intramolecular Cyclization | Epoxide-containing alcohols | Phosphoric Acid | Tetrahydrofuran and Tetrahydropyran derivatives nih.gov |
| Aldol Condensation | Amides, Benzaldehydes | Polyphosphoric Acid (PPA) | Cinnamides mdpi.com |
| Paal-Knorr Cyclocondensation | 1,4-Diketones, Primary Amines | Phosphoric Acid | N-Substituted Pyrroles rsc.org |
| Lactam Formation | Benzylamine derivatives with ester groups | Phosphoric Acid | Benzo-fused δ-lactams acs.org |
Activation Mechanisms in Non-Chiral Catalytic Processes
The activation mechanism proceeds as follows:
Electrophile Activation: The acidic proton of the phosphoric acid donates a proton or forms a strong hydrogen bond with an electrophilic substrate, such as the oxygen of a carbonyl group or an epoxide. This protonation significantly increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. nih.gov
Nucleophile Activation and Orientation: Concurrently, the basic phosphoryl oxygen (P=O) acts as a hydrogen-bond acceptor, binding to the nucleophile (e.g., an alcohol or an amine). nih.gov This interaction not only increases the nucleophilicity of the attacking species but also positions it optimally for reaction with the activated electrophile.
This concerted, bifunctional activation model is crucial for reactions like the intramolecular epoxide ring-opening, where the phosphoric acid catalyst is proposed to form a hydrogen-bond network that activates the epoxide and the alcohol simultaneously. nih.gov This organized transition state effectively facilitates the bond-forming process without the need for a chiral scaffold to induce stereoselectivity. This general mechanism underpins the broad utility of simple phosphoric acids as powerful Brønsted acid catalysts in organic synthesis.
Corrosion Inhibition Applications of Morpholine Phosphoric Acid Compounds
Development of Morpholine-Based Phosphonic Acid Inhibitors (e.g., Morpholine-Methylene-Phosphonic Acid)
A notable example of a morpholine-based phosphonic acid inhibitor is Morpholine-Methylene-Phosphonic Acid (MMPA). The chelating capabilities of alkyl phosphonic acids are significantly enhanced by the introduction of heteroatoms with strong donor effects, such as the nitrogen and oxygen present in the morpholine (B109124) molecule. ampp.org This molecular structure makes MMPA a promising corrosion inhibitor, particularly for metals like aluminum in neutral media. ampp.org
The synthesis of MMPA involves a reaction between morpholine, crystalline phosphorous acid, and an aqueous formaldehyde (B43269) solution. ampp.org The resulting compound combines the film-forming properties and the pH-adjusting capabilities inherent to morpholine derivatives with the strong metal-chelating and scale-inhibiting functions of phosphonic acids. ampp.orgepa.hu
Mechanisms of Corrosion Protection
The efficacy of morpholine-phosphoric acid compounds as corrosion inhibitors stems from a multi-faceted protection mechanism that involves interaction with the metal surface at a molecular level.
Adsorption Behavior on Metal Surfaces (Physical vs. Chemical Adsorption)
The initial step in the corrosion inhibition process is the adsorption of the inhibitor molecules onto the metal surface. ampp.org This adsorption can occur through both physical and chemical interactions. mdpi.commdpi.com
Physical Adsorption: This involves electrostatic interactions between the charged inhibitor molecules and the electrical charge at the metal/solution interface. For instance, in aqueous solutions, morpholine salt inhibitors can ionize, with the morpholine cations adsorbing onto cathodic regions of the metal surface. mdpi.com
Chemical Adsorption (Chemisorption): This is a stronger form of adsorption involving the formation of coordinate bonds between the inhibitor and the metal. The nitrogen and oxygen heteroatoms in the morpholine ring, as well as the oxygen atoms in the phosphonic acid group, possess lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms, forming a stable, coordinated layer. mdpi.comnanobioletters.com This process is further enhanced by the strong affinity of the phosphonic acid head group for metal oxide surfaces, creating robust alumino-phosphonate or ferro-phosphonate linkages. mdpi.com
This adsorption process is competitive, where the inhibitor molecules vie with aggressive ions like chlorides for active sites on the metal surface. ampp.org A successful inhibitor will preferentially adsorb, displacing corrosive species and hindering the corrosion process. ampp.org
Formation of Protective Surface Films and Passivation
Following adsorption, the inhibitor molecules form a thin, protective film on the metal surface. mdpi.com This film acts as a physical barrier, isolating the metal from the corrosive environment. mdpi.com
The complexing properties of the phosphonic acid group play a crucial role in this stage. ampp.org For example, MMPA interacts with Al³⁺ ions on the surface of aluminum oxide to form a stable, insoluble aluminum-MMPA complex. ampp.org This complex layer is more resistant to dissolution than the base aluminum oxide, especially in the presence of aggressive anions, leading to the stabilization and passivation of the surface. ampp.org The formation of this durable film effectively hinders the degradation of the metal. ampp.org
Influence on Anodic and Cathodic Processes
Morpholine-phosphoric acid based inhibitors typically function as mixed-type inhibitors, meaning they influence both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process, though the effect on one may be more pronounced. mdpi.comgoogle.comsemanticscholar.org
The adsorbed inhibitor film blocks the active sites where these reactions occur. By adsorbing onto anodic sites, they stifle the oxidation of the metal. mdpi.com Simultaneously, adsorption on cathodic sites hinders the reduction of oxygen or the evolution of hydrogen. mdpi.com For example, studies on morpholine have shown that while it impedes both processes, the cathodic effect can be more significant. google.com Similarly, research on MMPA as an inhibitor for pure aluminum in a neutral sodium chloride solution demonstrated a reduction in the anodic current density with increasing inhibitor concentration, indicating a strong influence on the anodic reaction. ampp.org However, the study also noted that the inhibitor did not significantly modify the anodic and cathodic Tafel slopes. ampp.org
Electrochemical and Surface Characterization Techniques for Inhibition Efficiency
The effectiveness of corrosion inhibitors is quantified using various electrochemical techniques that probe the metal-solution interface.
Potentiodynamic Polarization Studies
Potentiodynamic polarization is a key direct current (DC) technique used to evaluate corrosion rates and inhibition efficiency. ampp.org This method involves scanning the potential of the metal electrode and measuring the resulting current. The data is plotted as a Tafel plot (potential vs. log of current density).
From these plots, several important parameters can be extracted:
Corrosion Potential (Ecorr): The potential at which the rates of the anodic and cathodic reactions are equal. A shift in Ecorr in the presence of an inhibitor can indicate whether it is predominantly anodic or cathodic in nature. ampp.org
Corrosion Current Density (icorr): This value is determined by extrapolating the linear portions (Tafel regions) of the anodic and cathodic curves back to the corrosion potential. The icorr is directly proportional to the corrosion rate. A lower icorr value in the presence of the inhibitor signifies effective corrosion protection. ampp.orggoogle.com
Inhibition Efficiency (P%): This is calculated from the corrosion current densities in the absence ((icorr)₀) and presence ((icorr)i) of the inhibitor using the formula: P% = [1 - ((icorr)i / (icorr)₀)] x 100
Studies on Morpholine-Methylene-Phosphonic Acid (MMPA) on pure aluminum in a 0.5 M NaCl solution have demonstrated its high efficiency. As the concentration of MMPA increases, the polarization curves shift to lower current densities, indicating a decrease in the corrosion rate. ampp.org The anodic current density is particularly reduced, and the corrosion potential (Ecorr) shifts to more noble (positive) values, consistent with an inhibitor that effectively controls the anodic reaction. ampp.org
Table 1: Electrochemical Parameters from Potentiodynamic Polarization Studies of MMPA on Aluminum in 0.5 M NaCl. ampp.org
| MMPA Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (P%) |
|---|---|---|---|
| 0.0 | -750 | 3.50 | - |
| 10⁻⁴ | -730 | 0.10 | 97.1 |
| 10⁻³ | -720 | 0.08 | 97.7 |
| 10⁻² | -710 | 0.07 | 98.0 |
The data clearly shows that even at a low concentration of 10⁻⁴ M, MMPA achieves an inhibition efficiency of over 97%, significantly reducing the corrosion current density. ampp.org
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the mechanisms of corrosion inhibition. researchgate.net It provides detailed information about the formation of a protective inhibitor film at the metal/electrolyte interface, the resistance of this film, and the kinetics of the corrosion process. researchgate.netresearchgate.net In the context of morpholine-phosphoric acid compounds, EIS studies are crucial for quantifying their protective efficacy.
The primary parameters obtained from EIS analysis that indicate the performance of a corrosion inhibitor are the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in the Rct value and a decrease in the Cdl value in the presence of an inhibitor, compared to a blank solution, signify the formation of a protective adsorbed layer on the metal surface. This layer acts as a barrier to the corrosive species.
Research on morpholine-based inhibitors has consistently shown their effectiveness through EIS measurements. For instance, studies on various morpholine salt volatile corrosion inhibitors in a 3.5% NaCl solution demonstrated a significant increase in charge transfer resistance upon their application. The inhibition efficiency (IE%) can be calculated from the Rct values using the following equation:
IE% = [(Rct(i) - Rct(0)) / Rct(i)] x 100
where Rct(i) is the charge transfer resistance with the inhibitor and Rct(0) is the charge transfer resistance without the inhibitor.
The following table summarizes the impedance spectrum parameters for different morpholine salt volatile corrosion inhibitors in a 3.5% NaCl thin liquid film, illustrating the comparative performance.
| Inhibitor | Rct (Ω·cm²) | Inhibition Efficiency (%) |
| Morpholine carbonate | 18,430 | 88.1 |
| Morpholine benzoate (B1203000) | 16,980 | 87.1 |
| Morpholine propionate | 4,560 | 51.8 |
| Morpholine formate | 3,890 | 43.4 |
| Morpholine acetate | 2,970 | 29.3 |
| Data sourced from a study on morpholine salt volatile corrosion inhibitors. researchgate.net |
These results indicate that the structure of the anion associated with the morpholine cation plays a significant role in the corrosion inhibition performance. researchgate.net The higher charge transfer resistance values for morpholine carbonate and morpholine benzoate suggest the formation of a more compact and effective protective film. researchgate.net
Surface Morphology Analysis (e.g., SEM, XPS) for Inhibitor Layer Characterization
Surface morphology analysis techniques are indispensable for visualizing the protective film formed by corrosion inhibitors and understanding its chemical composition. Scanning Electron Microscopy (SEM) provides high-resolution images of the metal surface, while X-ray Photoelectron Spectroscopy (XPS) offers detailed information about the elemental composition and chemical states of the adsorbed inhibitor layer. spectroscopyeurope.com
Scanning Electron Microscopy (SEM) analysis of metal surfaces exposed to corrosive environments with and without morpholine-phosphoric acid-related inhibitors reveals significant differences. In the absence of the inhibitor, the surface typically shows severe damage, characterized by pitting and uniform corrosion. mdpi.com Conversely, in the presence of the inhibitor, the surface is much smoother and shows significantly less corrosion damage, confirming the formation of a protective film. mdpi.com For example, studies on newly synthesized morpholinyl Mannich bases as corrosion inhibitors for N80 steel in an acidic environment showed that the inhibitors formed a uniform adsorption film on the steel surface. mdpi.com
X-ray Photoelectron Spectroscopy (XPS) is employed to analyze the chemical composition of the protective film formed on the metal surface. researchgate.net XPS studies have confirmed the adsorption of morpholine-based compounds on metal surfaces. The analysis of the N 1s and P 2p spectra can confirm the presence of nitrogen from the morpholine ring and phosphorus from the phosphonic acid group in the protective layer. This indicates a direct interaction between the inhibitor molecules and the metal surface, leading to the formation of a stable, protective film. mdpi.com Research on morpholine salt volatile corrosion inhibitors demonstrated that morpholine benzoate and morpholine carbonate coordinate with iron through nitrogen and oxygen atoms, forming a protective layer via physical and chemical adsorption. mdpi.com This protective layer effectively isolates the metal from the corrosive medium. mdpi.com
Inhibition Performance in Diverse Corrosive Media (e.g., Chloride, Sulfuric Acid)
The effectiveness of morpholine-phosphoric acid compounds as corrosion inhibitors is highly dependent on the nature of the corrosive environment. Their performance has been evaluated in various aggressive media, with notable results in chloride and sulfuric acid solutions.
In chloride-containing media , such as neutral 0.5 M NaCl solution, morpholine-methylene-phosphonic acid (MMPA) has been shown to be a highly effective corrosion inhibitor for pure aluminum. ampp.org Research has indicated that even small concentrations of MMPA can drastically reduce the rate of uniform aluminum dissolution and prevent pitting corrosion. ampp.org The high inhibition efficiency, reaching approximately 97% at a concentration of 10⁻⁴ M MMPA, is attributed to the adsorption of MMPA on the aluminum oxide surface. ampp.org This adsorption prevents the aggressive chloride ions from reaching the metal surface and leads to the formation of an insoluble aluminum-MMPA complex, which further enhances the protective barrier. ampp.org
The table below presents the inhibition efficiency of MMPA on pure aluminum in a 0.5 M NaCl solution at different concentrations.
| MMPA Concentration (M) | Inhibition Efficiency (%) |
| 10⁻⁶ | 75 |
| 10⁻⁵ | 90 |
| 10⁻⁴ | 97 |
| 10⁻³ | 98 |
| 10⁻² | 98 |
| Data sourced from a study on the corrosion inhibition of pure aluminum by morpholine-methylene-phosphonic acid in neutral chloride solution. ampp.org |
In sulfuric acid , a highly aggressive and corrosive medium, morpholine and its derivatives have also demonstrated significant corrosion inhibition properties for mild steel. researchgate.net Studies have shown that the inhibition efficiency of morpholine in 2N sulfuric acid increases with increasing concentration of the inhibitor. researchgate.netkab.ac.ug The adsorption of morpholine molecules on the mild steel surface is found to obey the Temkin adsorption isotherm. researchgate.net Potentiostatic polarization studies have revealed that morpholine acts as a mixed-type inhibitor, meaning it suppresses both the anodic metal dissolution and the cathodic hydrogen evolution reactions. researchgate.net
The following table shows the inhibition efficiency of morpholine on mild steel in 2N sulfuric acid at various concentrations and temperatures.
| Morpholine Concentration (M) | Temperature (K) | Inhibition Efficiency (%) |
| 0.1 | 303 | 68.5 |
| 0.2 | 303 | 74.2 |
| 0.3 | 303 | 79.8 |
| 0.4 | 303 | 85.1 |
| 0.5 | 303 | 90.3 |
| 0.1 | 313 | 62.1 |
| 0.5 | 313 | 85.5 |
| 0.1 | 323 | 54.8 |
| 0.5 | 323 | 79.0 |
| 0.1 | 333 | 46.8 |
| 0.5 | 333 | 71.0 |
| Data derived from a study on the inhibiting properties of morpholine in 2N sulfuric acid. researchgate.net |
The data indicates that while the inhibition efficiency is high, it tends to decrease with an increase in temperature, which is a common characteristic for physisorption-based inhibition mechanisms. researchgate.net
Applications in Advanced Materials Science Non Biological Focus
Flame Retardant Properties of Phosphoric Acid-Morpholine Systems in Polymeric Materials
Systems incorporating both phosphorus and nitrogen moieties, such as the morpholinium phosphate (B84403) salt, are recognized for their synergistic effects in imparting flame retardancy to a wide range of polymeric materials. The interaction between the phosphorus-containing acid component and the nitrogen-containing organic base is crucial to their mechanism of action. Phosphorus-based flame retardants are increasingly used as effective alternatives to halogenated compounds due to environmental and health concerns. fau.de
The flame-retardant action of phosphorus-nitrogen (P-N) compounds like morpholinium phosphate is typically a combination of condensed-phase and gas-phase mechanisms.
Condensed-Phase Mechanism : During the combustion of a polymer, the phosphoric acid component decomposes to form pyrophosphoric acid and subsequently polyphosphoric acid. This acidic species acts as a catalyst for the dehydration of the polymer backbone, promoting the formation of a stable, insulating layer of carbonaceous char on the material's surface. fau.deresearchgate.net This char layer serves as a physical barrier, limiting the transfer of heat from the flame to the underlying polymer and slowing the release of flammable volatile compounds that fuel the fire. researchgate.netresearchgate.net The nitrogen component from morpholine (B109124) can release non-combustible gases, such as ammonia, which act as blowing agents. These gases cause the char layer to swell and expand, a process known as intumescence, further enhancing its insulating properties. researchgate.net
Gas-Phase Mechanism : In the gas phase (the flame itself), phosphorus-containing compounds can release radical species such as PO•. These radicals are highly reactive and interfere with the chain reactions of combustion, scavenging key radical species like H• and OH• that are essential for flame propagation. scispace.com This "flame poisoning" effect reduces the efficiency of the combustion process and can lead to self-extinguishing behavior. researchgate.net The release of non-flammable gases from the decomposition of the morpholine component also serves to dilute the concentration of flammable gases and oxygen in the flame zone, further inhibiting combustion. fau.de
The synergistic effect between phosphorus and nitrogen means that their combined flame-retardant performance is often greater than the sum of their individual effects. researchgate.net This allows for lower loading levels of the flame retardant to achieve desired safety standards, such as a V-0 rating in the UL-94 test. researchgate.netresearchgate.net
Below is a table summarizing the flame-retardant performance of various phosphorus-nitrogen systems in different polymer matrices, as measured by the Limiting Oxygen Index (LOI) and UL-94 vertical burn test.
| Polymer Matrix | Flame Retardant System | Loading (wt%) | LOI (%) | UL-94 Rating |
| Polyvinyl Chloride (PVC) | Phosphorus-Nitrogen FR | 7 | 31.2 | V-0 |
| Unsaturated Polyester (UPR) | DOPO-derivative (P-N) | 30 | 30.8 | V-1 |
| Epoxy Resin (EP) | P-N Co-acting FR | - | 29.4 | V-1 |
| Acrylonitrile Butadiene Styrene (ABS) | Phosphonamidate (P-N) | 20 | - | V-0 |
| Ethylene-Vinyl Acetate (EVA) | Phosphonamidate (P-N) | 10 | - | V-0 |
| Polybutylene Terephthalate (PBT) | Aluminum Phosphinate (AlPi) | 8.33 | 36.4 | V-0 |
Data compiled from multiple sources illustrating the efficacy of P-N flame retardants. researchgate.netresearchgate.netacs.org
To impart flame retardancy, morpholinium phosphate or similar P-N systems can be incorporated into polymers primarily through two main strategies:
Additive Flame Retardants : This is the most common method, where the flame-retardant compound is physically blended with the polymer during processing, such as melt extrusion. The morpholinium phosphate salt would be synthesized as a powder and then mixed with the polymer pellets before being heated and formed into the final product. For this approach to be effective, the flame retardant must have good thermal stability to withstand the processing temperatures without premature decomposition and must be compatible with the polymer matrix to ensure uniform dispersion. scispace.com
Reactive Flame Retardants : In this strategy, a molecule containing the flame-retardant elements (phosphorus and nitrogen) is chemically bonded to the polymer chain, either as a comonomer during polymerization or by grafting onto the polymer backbone in a post-polymerization modification step. While more complex synthetically, this approach offers permanent flame retardancy that does not suffer from issues of migration or leaching, which can occur with additive flame retardants. researchgate.net
Role in Synthesis of Inorganic-Organic Hybrid Materials
Inorganic-organic hybrid materials combine the properties of both inorganic building blocks (e.g., metal phosphates) and organic components on a molecular scale. nih.gov The acid-base interaction between phosphoric acid and morpholine to form the morpholinium phosphate ionic pair provides a powerful tool for the synthesis of these materials.
In the hydrothermal synthesis of crystalline open-framework materials, organic amines often act as structure-directing agents or templates. The size, shape, and charge of the protonated amine (cation) can direct the assembly of the inorganic components into specific architectures, such as layers, chains, or three-dimensional networks with channels and pores. researchgate.net
A similar role can be postulated for morpholine. In a reaction mixture containing a uranium source and phosphoric acid, morpholine would be protonated to form the morpholinium cation (C₄H₁₀NO⁺). wikipedia.org This cation would then serve as a template, with its hydrogen bond donors (the N-H group) interacting with the oxygen atoms of the uranyl phosphate anions to direct the assembly of a unique crystalline framework. The specific structure of the resulting material would be influenced by the precise geometry and hydrogen-bonding capabilities of the morpholinium cation.
Self-assembly is a process where pre-existing components spontaneously organize into ordered structures. The strong, directional interaction between an acid and a base is a key driving force that can be harnessed for the bottom-up construction of hybrid materials.
The reaction between morpholine and phosphoric acid is a classic acid-base neutralization that results in the formation of the morpholinium phosphate salt. nih.gov This ionic pair can be considered a supramolecular building block. In the presence of other components, such as metal ions, these building blocks can self-assemble into complex, ordered hybrid materials. nih.govrsc.org
The process can be envisioned as follows:
Ionic Pair Formation : Morpholine (base) and phosphoric acid react to form morpholinium cations and phosphate anions.
Inorganic Framework Assembly : The phosphate anions can coordinate with metal centers (if present) to form an extended inorganic network, which could be a chain, layer, or framework. The crystal chemistry of phosphate minerals demonstrates the diverse ways phosphate tetrahedra can polymerize and coordinate with cations. geologyscience.ruarizona.edu
Organic Component Integration : The organic morpholinium cations are incorporated into this structure, held in place by electrostatic interactions and hydrogen bonds. They can occupy channels or interlayer spaces within the inorganic framework, influencing its final structure and imparting properties such as hydrophobicity or acting as pillars to control porosity. scispace.com This approach combines the stability of inorganic phosphate networks with the functionality of organic components. scispace.com
Surface Modification and Coating Applications
The distinct chemical natures of the phosphate group and the morpholine ring allow for their use in surface modification and protective coatings. Phosphonic acids are well-known for their ability to form dense, self-assembled monolayers (SAMs) on various metal oxide surfaces, such as aluminum, titanium, and silicon oxides. nih.govresearchgate.net This binding occurs through the strong interaction between the phosphonic acid headgroup and the surface hydroxyl groups of the metal oxide, forming stable M-O-P bonds. researchgate.net Phosphoric acid can engage in similar strong surface binding.
A system involving morpholine and phosphoric acid could be used for surface modification in several ways:
Corrosion Inhibition : Morpholine itself is used as a corrosion inhibitor, particularly in boiler systems, by adjusting pH and forming a protective film. wikipedia.org A coating formulation containing morpholinium phosphate could provide enhanced corrosion protection. The phosphate group would anchor the molecule to the metal oxide surface, while the morpholine component could provide an additional protective or hydrophobic layer.
Adhesion Promotion : By treating a metal oxide surface with morpholinium phosphate, a robustly anchored layer can be created that acts as a "molecular primer." The phosphate end binds to the inorganic substrate, while the exposed organic morpholine part can improve the adhesion of a subsequently applied organic polymer coating through better wetting and potential intermolecular interactions.
Functional Coatings : Morpholine can be derivatized to include other functional groups. nih.gov A functionalized morpholine could be combined with phosphoric acid to create a surface modification agent that introduces specific properties to a surface, such as biocompatibility or sensing capabilities.
Use as Emulsifiers and Dispersing Agents
The amphiphilic nature of certain morpholinium salts suggests their utility as emulsifiers and dispersing agents. Emulsifiers are crucial for stabilizing mixtures of immiscible liquids, such as oil and water, while dispersing agents are used to prevent the agglomeration of solid particles within a liquid medium. These functions are vital in the production of a wide range of materials, including paints, inks, and ceramics.
The effectiveness of a surfactant is often determined by its ability to lower surface tension and form stable micelles. Cationic surfactants, such as quaternary ammonium (B1175870) compounds derived from morpholine, are known for their ability to adsorb at interfaces, altering the surface properties of the dispersed phase. For instance, N-soya-N-ethyl morpholinium ethosulfate is a known cationic surfactant used in various formulations. While specific data on morpholinium phosphate is limited, the properties of analogous morpholinium-based surfactants provide insight into its potential performance.
Research Findings:
Studies on various cationic surfactants indicate their efficacy in reducing surface tension and stabilizing emulsions. The structure of the morpholinium ion, with its heterocyclic ring, can influence its packing at interfaces and, consequently, its emulsifying power. In the context of dispersing agents, the phosphate component can contribute significantly. Phosphate esters and salts are widely recognized for their strong adsorption onto particle surfaces, providing electrostatic and steric stabilization. This prevents particles from aggregating, which is critical for maintaining the desired consistency and performance of coatings and other particle-laden systems.
For example, phosphate ester salts are employed to disperse a variety of pigments in aqueous systems. They have been shown to be particularly effective for organic pigments that are otherwise difficult to stabilize. The proposed mechanism involves the phosphate group anchoring to the pigment surface, while the organic part of the molecule extends into the medium, creating a stabilizing barrier.
| Compound Type | Example Compound | Primary Function | Key Performance Characteristic | Typical Application |
|---|---|---|---|---|
| Morpholinium-based Cationic Surfactant | N-soya-N-ethyl morpholinium ethosulfate | Emulsifier, Anti-static agent | Forms stable oil-in-water emulsions | Textile processing, Specialty formulations |
| Phosphate Ester Dispersing Agent | Alkyl ether phosphate, potassium salt | Dispersing Agent | Excellent pigment wetting and stabilization | Aqueous paint and ink formulations |
| Polymeric Phosphate Dispersant | Sodium polyphosphate | Dispersing Agent, Sequestrant | Reduces viscosity of mineral slurries | Ceramics, Water treatment |
Development of Functionalized Coatings
Functionalized coatings are thin films applied to surfaces to impart specific properties, such as corrosion resistance, wear resistance, or altered surface energy. The combination of a nitrogen-containing heterocycle and a phosphate group in morpholinium phosphate suggests its potential utility in the formulation of such coatings, particularly for metal protection.
Phosphate conversion coatings are a well-established method for protecting metal surfaces. These coatings are typically formed by treating a metal with a dilute solution of phosphoric acid and other reagents. The process results in the formation of a crystalline layer of insoluble metal phosphates, which adheres strongly to the substrate and provides a barrier to corrosion. While traditional phosphating baths often use zinc, iron, or manganese phosphates, the incorporation of organic amines like morpholine can modify the coating's properties.
Research Findings:
The morpholinium cation could play several roles in a coating formulation. It could act as a corrosion inhibitor by adsorbing onto the metal surface, creating a protective film that slows the electrochemical processes responsible for corrosion. Amines and their salts are frequently used as corrosion inhibitors in various industrial applications. Furthermore, the presence of the morpholinium ion could influence the crystal growth and morphology of the phosphate layer, potentially leading to a more uniform and denser coating with enhanced protective properties.
Research in the field of phosphate coatings has shown that the addition of various metal ions and organic accelerators can significantly improve performance. While specific studies on morpholinium phosphate for this application are not widely published, the fundamental principles of phosphate coating formation and amine-based corrosion inhibition support its potential.
The properties of a hypothetical morpholinium phosphate-based coating can be compared to standard phosphate coatings as shown in the table below.
| Coating Type | Typical Composition | Formation Method | Primary Function | Key Characteristics |
|---|---|---|---|---|
| Zinc Phosphate Coating | Zn3(PO4)2·4H2O | Chemical conversion in acidic zinc phosphate bath | Corrosion resistance, Paint adhesion | Crystalline, porous structure |
| Iron Phosphate Coating | FePO4 | Chemical conversion in acidic iron phosphate bath | Paint adhesion, light-duty corrosion resistance | Amorphous, thinner than zinc phosphate |
| Manganese Phosphate Coating | Mn3(PO4)2 | Chemical conversion in acidic manganese phosphate bath | Wear resistance, oil retention | Crystalline, excellent for anti-friction applications |
| Hypothetical Morpholinium Phosphate Modified Coating | Metal phosphates with incorporated morpholinium ions | Modified chemical conversion process | Enhanced corrosion inhibition and paint adhesion | Potentially finer crystal structure, improved barrier properties |
Emerging Research Avenues and Future Outlook
Integration with Flow Chemistry and Sustainable Synthesis
The principles of green chemistry and sustainable engineering are increasingly influencing the design of chemical processes. The integration of morpholine (B109124);phosphoric acid systems with flow chemistry represents a significant step towards more efficient, safer, and environmentally benign synthesis.
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved reaction control, and the potential for automation. acs.org For the synthesis and application of morpholine;phosphoric acid, flow chemistry can enable precise control over reaction parameters such as stoichiometry, temperature, and residence time, leading to higher yields and purities. For instance, the continuous flow synthesis of morpholine derivatives has been demonstrated to be highly efficient. acs.org
Future research in this area will likely focus on the development of robust and reusable supported this compound catalysts tailored for flow conditions. The optimization of reactor design and process parameters will be crucial for maximizing the benefits of this integrated approach.
Advanced Characterization Techniques (e.g., Operando Spectroscopy)
A deep understanding of the structure-activity relationships of this compound systems under reaction conditions is essential for their rational design and optimization. Advanced characterization techniques, particularly operando spectroscopy, are poised to provide unprecedented insights into the dynamic behavior of these systems.
Operando spectroscopy combines in-situ characterization with simultaneous measurement of catalytic activity, allowing researchers to observe the catalyst in action. ethz.ch This methodology can reveal the nature of active sites, reaction intermediates, and deactivation pathways. For this compound catalysts, techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) can be employed under operando conditions to probe the interactions between the morpholine and phosphoric acid components and their roles in the catalytic cycle.
The combination of multiple operando techniques provides a more complete picture of the catalytic process. ethz.ch For example, coupling spectroscopic methods with online product analysis, such as mass spectrometry or gas chromatography, can directly correlate changes in the catalyst structure with its performance.
Future advancements in this field will likely involve the development of novel operando cells and methodologies that can withstand harsh reaction conditions and provide higher spatial and temporal resolution. These powerful analytical tools will be instrumental in unraveling the complex reaction mechanisms involving this compound systems.
Computational Design of Next-Generation Morpholine-Phosphoric Acid Systems
Computational chemistry has emerged as a powerful tool for the design and prediction of the properties and reactivity of chemical systems. mdpi.com For this compound, computational modeling can guide the development of next-generation systems with enhanced performance and desired functionalities.
Density functional theory (DFT) calculations, for example, can be used to investigate the geometric and electronic structures of this compound complexes, as well as their interactions with substrates and transition states. This information is crucial for understanding the origin of catalysis and selectivity. nih.gov Computational screening of virtual libraries of modified morpholine and phosphoric acid derivatives can accelerate the discovery of new catalysts with improved activity and enantioselectivity. alfa-chemistry.com
Data science and machine learning are also being integrated into the catalyst design workflow. nih.gov By analyzing large datasets of experimental and computational results, machine learning models can identify key structural features that govern catalytic performance and predict the properties of new candidate systems. This data-driven approach can significantly reduce the time and experimental effort required for catalyst optimization.
The future of computational design in this area lies in the development of more accurate and efficient theoretical models and the integration of multiscale modeling approaches that can bridge the gap between molecular-level simulations and macroscopic reactor performance. pnnl.govnih.gov
Exploration of Novel Catalytic Transformations and Selectivities
Chiral phosphoric acids are well-established as highly effective organocatalysts for a wide range of asymmetric transformations. researchgate.netnih.gov The incorporation of the morpholine moiety can further modulate the steric and electronic properties of these catalysts, leading to novel reactivity and enhanced selectivities.
Researchers are actively exploring the application of morpholine-modified phosphoric acid catalysts in new and challenging catalytic reactions. This includes the development of catalysts for the enantioselective synthesis of complex molecules with high value in the pharmaceutical and agrochemical industries. researchgate.net The morpholine unit can act as a hydrogen bond acceptor or a Brønsted base, influencing the catalyst's interaction with the substrate and directing the stereochemical outcome of the reaction.
Recent studies have shown that morpholine-modified catalysts can exhibit excellent selectivity in hydrogenation reactions, effectively preventing undesirable side reactions such as dehalogenation. mdpi.com The strategic placement of the morpholine group within the catalyst framework is key to achieving this high level of control.
Future research will likely focus on expanding the scope of catalytic transformations catalyzed by this compound systems. This will involve the design of novel catalyst architectures and their application in cascade reactions and multicomponent reactions to build molecular complexity in a single step.
| Catalyst System | Reaction Type | Substrate | Key Finding |
| Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation | Quinolin-3-amines | High enantioselectivity (up to 99% ee) was achieved. nih.gov |
| Morpholine-Modified Pd/γ-Al2O3 | Selective Hydrogenation | p-Chloronitrobenzene | Excellent catalytic activity and high selectivity (up to 99.51%) to p-chloroaniline, with efficient prevention of dechlorination. mdpi.com |
| Bis(imidazoline)-Phosphoric Acid | Enantioselective Hydrophosphonylation | Ketimines | Production of chiral α-quaternary aminophosphorous compounds in excellent yields and enantioselectivities. researchgate.net |
| Chiral Phosphoric Acid | Asymmetric Mannich Reactions | Imines and Enol Acetates | Pioneering work demonstrating the potential of chiral phosphoric acids in asymmetric catalysis. |
Development of Smart Materials with Responsive Properties
"Smart" or stimuli-responsive materials are a class of advanced materials that can change their properties in response to external stimuli such as pH, temperature, light, or electric fields. nih.govresearchgate.net The unique chemical properties of morpholine and phosphoric acid make them attractive building blocks for the development of novel smart materials.
Polymers incorporating morpholine units can exhibit pH-responsive behavior due to the protonation and deprotonation of the morpholine nitrogen atom. This property can be exploited in the design of "smart" drug delivery systems that release their payload in the acidic environment of tumor tissues or specific cellular compartments. mdpi.com
Phosphoric acid moieties can also impart pH-sensitivity and can be used to create hydrogels that swell or shrink in response to changes in pH. Furthermore, the ability of phosphate (B84403) groups to coordinate with metal ions opens up possibilities for the development of ion-responsive materials and sensors.
The combination of morpholine and phosphoric acid within a single material could lead to dual-responsive systems that react to multiple stimuli. Future research in this area will focus on the synthesis and characterization of novel morpholine- and phosphate-containing polymers and the exploration of their applications in areas such as biomedicine, soft robotics, and environmental remediation. patsnap.comresearchgate.net
Q & A
Q. How can researchers optimize hydrothermal synthesis parameters for SAPO-34 zeolites using morpholine and phosphoric acid as co-templates?
Methodological Answer: SAPO-34 synthesis typically involves hydrothermal crystallization with morpholine as a structure-directing agent (SDA) and phosphoric acid as a phosphorus source. Key parameters include:
- Molar ratios : Adjusting the SiO₂/Al₂O₃/P₂O₅ ratio (e.g., 0.6:1:1) to balance crystallinity and porosity .
- Temperature and time : 180–200°C for 24–48 hours, monitored via XRD to track crystal growth .
- SDA concentration : Morpholine content (10–20 wt%) influences pore structure and acidity; excess SDA may lead to amorphous phases .
- Characterization : Use BET for surface area, SEM for morphology, and NH₃-TPD for acidity profiling .
Q. What analytical techniques are critical for assessing the purity and stability of phosphoric acid in high-temperature synthesis environments?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Quantifies thermal decomposition (e.g., dehydration to pyrophosphoric acid above 200°C) .
- FTIR spectroscopy : Identifies phosphate speciation (e.g., H₃PO₄ vs. H₄P₂O₇) via P–O–P and P=O stretching bands .
- ICP-OES : Detects trace metal impurities (e.g., Fe³⁺, Al³⁺) that alter catalytic activity .
Advanced Research Questions
Q. How do electrochemical methods elucidate morpholine’s corrosion inhibition mechanism in phosphoric acid media?
Methodological Answer:
- Potentiodynamic polarization : Measures corrosion current density (icorr) to calculate inhibition efficiency. For example, morpholine reduces icorr by 70% in 2N H₃PO₄ at 0.5 mM concentration .
- Electrochemical impedance spectroscopy (EIS) : Nyquist plots reveal charge-transfer resistance changes, indicating adsorption behavior (e.g., Langmuir isotherm fitting) .
- Surface analysis : Post-experiment SEM/EDS confirms inhibitor film formation on mild steel .
Q. How can researchers resolve contradictions in catalytic activity data for morpholine-templated zeolites under varying synthesis conditions?
Methodological Answer:
- Variable isolation : Systematically alter one parameter (e.g., SDA concentration) while fixing others to identify outliers .
- Cross-validation : Compare XRD crystallinity data with catalytic performance (e.g., methanol-to-olefin conversion rates) to distinguish structural vs. compositional effects .
- Statistical modeling : Apply response surface methodology (RSM) to optimize interdependent variables (e.g., pH, temperature) .
Q. What strategies improve the synthesis of phosphonic acids with tailored bioactivity for drug delivery systems?
Methodological Answer:
- Functionalization : Use McKenna’s procedure (bromotrimethylsilane followed by methanolysis) to dealkylate phosphonates while preserving bioactive groups (e.g., –NH₂, –COOH) .
- Conjugation : Link phosphonic acids to targeting moieties (e.g., folate) via carbodiimide coupling, monitored by ³¹P NMR .
- Stability assays : Test hydrolytic resistance in simulated physiological fluids (pH 7.4, 37°C) using HPLC .
Data Contradiction and Validation
Q. How should researchers address inconsistent pore-size distributions in morpholine-derived zeolites despite identical synthesis protocols?
Methodological Answer:
- Trace impurity analysis : Use ICP-MS to detect contaminants (e.g., Na⁺, K⁺) from reagents that alter nucleation .
- Crystallization kinetics : Perform time-resolved in-situ XRD to identify premature phase transitions .
- Replicate experiments : Use ultrapure water and standardized reagents to minimize batch-to-batch variability .
Q. Why do phosphonic acid-based inhibitors show variable performance in phosphate buffer vs. sulfuric acid systems?
Methodological Answer:
- Speciation studies : Use ³¹P NMR to compare protonation states (H₃PO₄ vs. H₂PO₄⁻) affecting adsorption .
- Competitive adsorption tests : Evaluate inhibitor efficacy in mixed electrolytes (e.g., Cl⁻ vs. PO₄³⁻) via quartz crystal microbalance (QCM) .
Emerging Applications and Techniques
Q. What advanced purification methods enhance phosphoric acid suitability for semiconductor manufacturing?
Methodological Answer:
- Layer-by-layer nanofiltration (LbL-NF) : Achieves >99.9% purity by stacking polyelectrolyte membranes to remove Fe³⁺ and Al³⁺ .
- Crystallization : Controlled cooling (0.1°C/min) minimizes inclusion of organic impurities .
- Analytical validation : Use TXRF (total reflection X-ray fluorescence) for sub-ppb metal detection .
Q. How can morpholine-phosphoric acid complexes be stabilized for prolonged catalytic activity in acidic environments?
Methodological Answer:
- Coordination chemistry : Introduce chelating agents (e.g., EDTA) to prevent SDA leaching, verified by XPS .
- Encapsulation : Embed complexes in silica matrices via sol-gel methods, assessing stability via TGA-MS .
Synthesis and Characterization
Q. What are best practices for synthesizing morpholine-functionalized phosphonic acids with high yields?
Methodological Answer:
Q. How does alkaline phosphatase activity influence the pharmacokinetics of phosphate-morpholine prodrugs?
Methodological Answer:
- In vitro cleavage assays : Incubate prodrugs with ALP (pH 10.5, 37°C) and quantify morpholine release via LC-MS .
- In vivo correlation : Compare plasma half-life (t₁/₂) in ALP-knockout vs. wild-type models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
